2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine. Subsequent acylation of the amino group of oxadiazoles with acid chlorides, such as methyl 4-(chlorocarbonyl)benzoate, results in the formation of acylated compounds. Cyclization of these acetamides with ammonium thiocyanate produces thiazolidinones.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of bacterial infections and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is similar to other compounds containing oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. its unique structure and functional groups contribute to its distinct properties and potential applications. Other similar compounds include various oxadiazole derivatives and bi-heterocyclic compounds used in pharmaceutical research.
Properties
IUPAC Name |
2-amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-12-13-9(16-5)6-2-3-7(10(14)15)8(11)4-6/h2-4H,11H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVNAUBJIPAZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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